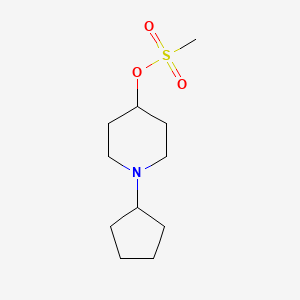
(1-cyclopentylpiperidin-4-yl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-cyclopentylpiperidin-4-yl) methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and a piperidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester typically involves the esterification of methanesulfonic acid with 1-cyclopentyl-piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (1-cyclopentylpiperidin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-cyclopentylpiperidin-4-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then interact with various biological pathways. The piperidine moiety may also contribute to the compound’s activity by interacting with neurotransmitter receptors or enzymes.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness: (1-cyclopentylpiperidin-4-yl) methanesulfonate is unique due to the combination of the methanesulfonic acid ester and the piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the cyclopentyl group further enhances its uniqueness by providing additional steric and electronic effects.
Propriétés
Formule moléculaire |
C11H21NO3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
(1-cyclopentylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Clé InChI |
OVIMJSZZOHOTTP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCN(CC1)C2CCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8290967.png)
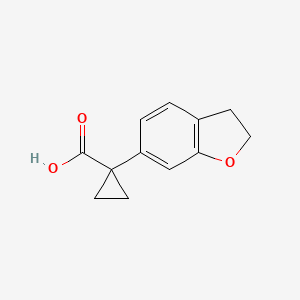
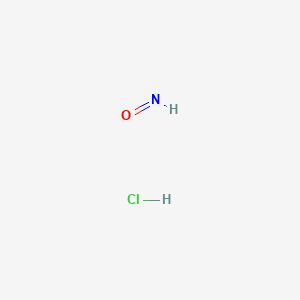
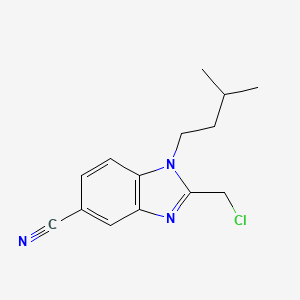
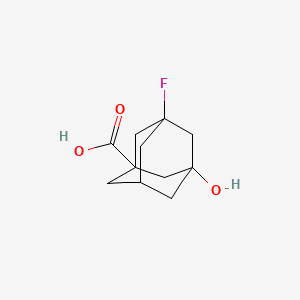
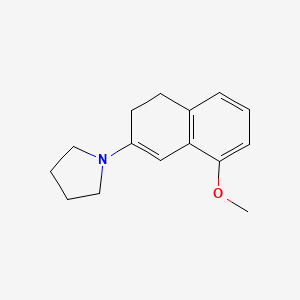
![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)
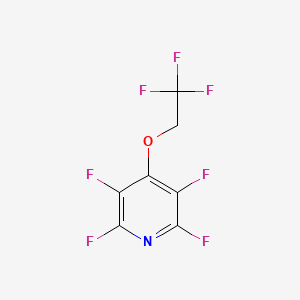
![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)
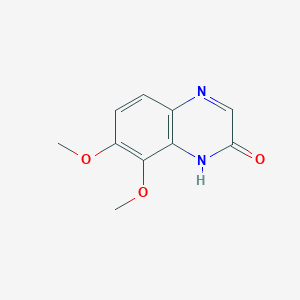



![5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8291061.png)
